N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-butan-2-yl-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-7-13(6)17-21(18,19)16-10-14(11(3)4)15(20-8-2)9-12(16)5/h9-11,13,17H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVXJKYNNZVMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: This can be achieved by sulfonation of a suitable aromatic compound, followed by amination.
Introduction of the sec-Butyl Group: This step involves the alkylation of the amine group with a sec-butyl halide under basic conditions.
Ethoxylation and Isopropylation: The ethoxy and isopropyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and a strong base like sodium hydride.
Methylation: The final methyl group can be added via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt metabolic pathways and inhibit the growth of microorganisms.
Comparison with Similar Compounds
N-(sec-butyl)-5-chloro-4-methyl-2-propoxybenzenesulfonamide (CAS 913241-62-0)
This compound () shares the N-sec-butyl sulfonamide moiety but differs in substituents on the benzene ring:
- 5-chloro : Electron-withdrawing chlorine replaces the 5-isopropyl group.
- 4-methyl : A smaller methyl group replaces the 4-ethoxy.
- 2-propoxy : A longer propoxy chain (–OCH₂CH₂CH₃) replaces the 2-methyl.
The propoxy group’s longer chain could increase steric hindrance relative to the target’s ethoxy group .
Sulfonamides with Heterocyclic Cores
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()
This pyrimidine-based sulfonamide diverges in core structure but shares functional groups:
- Isopropyl and methyl groups : Similar steric effects but positioned on a pyrimidine ring.
- Sulfonamide group : Attached to a nitrogen atom but modified with N-methyl.
The pyrimidine core in ’s compound could enhance aromatic interactions in drug-receptor binding, whereas the benzene ring in the target compound offers simpler substitution patterns for synthetic optimization .
Role of the sec-Butyl Group Across Compound Classes
The sec-butyl group appears in diverse compounds, influencing properties such as toxicity and reactivity:
- sec-Butyl Chloroformate () : Exhibits toxicity (mouse RD₅₀ = 117 ppm) comparable to n-butyl and isobutyl analogs, suggesting branching minimally affects acute toxicity in this class. However, increased steric bulk may alter metabolic pathways .
- sec-Butyl Methylphosphonofluoridate (): A nerve agent analog where the sec-butyl group may enhance stability against hydrolysis compared to linear chains .
For the target sulfonamide, the sec-butyl group likely balances lipophilicity and steric effects, optimizing pharmacokinetic profiles relative to tert-butyl or n-butyl analogs.
Research Findings and Implications
- This supports their use in drug design for improved metabolic stability .
- Synthetic Feasibility : The ethoxy and isopropyl substituents on the benzene ring may complicate regioselective synthesis, requiring advanced catalytic methods (e.g., Pd-mediated cross-coupling) absent in simpler sulfonamides .
Biological Activity
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide, a member of the sulfonamide class, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on various studies and findings.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of appropriate sulfonyl chlorides with amines under specific conditions. The structural characterization is typically performed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, which confirm the formation of the desired sulfonamide derivatives.
1. Enzyme Inhibition
One of the notable biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have demonstrated that derivatives of sulfonamides can exhibit significant AChE inhibitory activity. For instance, related compounds have shown IC50 values comparable to established AChE inhibitors like Neostigmine methylsulfate, indicating potential therapeutic applications in treating neurological disorders such as Alzheimer's disease .
Table 1: AChE Inhibition Potency of Sulfonamide Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Competitive inhibition |
| Neostigmine methylsulfate | 2.038 | Reversible inhibition |
| Other related sulfonamides | 0.075 | Competitive inhibition |
2. Antioxidant Activity
In addition to enzyme inhibition, this compound has been evaluated for its antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds. Preliminary results indicate that certain sulfonamide derivatives exhibit significant antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
Case Studies and Research Findings
Several studies have explored the biological efficacy of sulfonamide derivatives:
- Acetylcholinesterase Inhibition : Research demonstrated that specific derivatives showed competitive inhibition against AChE, with detailed kinetic studies revealing a mechanism consistent with reversible binding to the enzyme's active site .
- Antioxidant Studies : In vivo studies indicated that compounds similar to this compound significantly reduced oxidative damage in cellular models, suggesting a protective role against cellular stress .
- Cytotoxicity Assessments : Further investigations into cytotoxic effects on various cancer cell lines revealed that while some derivatives exhibited selective cytotoxicity towards tumor cells, they maintained low toxicity towards normal cells, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
